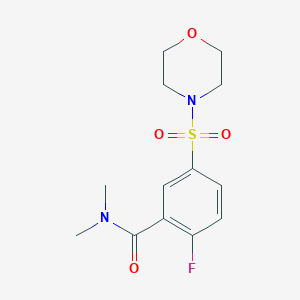![molecular formula C20H22N2O3 B5727939 N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide, also known as N-(4-morpholinylcarbonyl)phenyl)-3-phenylpropionamide or MCPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MCPP is a synthetic compound that belongs to the class of amides and has a molecular weight of 338.4 g/mol.
作用機序
The exact mechanism of action of MCPP is not fully understood, but it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. MCPP may also act by modulating the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
MCPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as to inhibit the growth of cancer cells. MCPP has also been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals.
実験室実験の利点と制限
One advantage of using MCPP in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. In addition, MCPP has been shown to have a number of potential applications in the field of medicine, which makes it an attractive target for research. However, one limitation of using MCPP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are a number of future directions that could be pursued in the study of MCPP. One area of research could be to further elucidate its mechanism of action, in order to design more targeted therapies. Another area of research could be to study its potential as an analgesic or anti-inflammatory agent in human clinical trials. Finally, MCPP could be further studied for its potential as an anticancer agent, with the goal of developing new cancer therapies.
合成法
The synthesis of MCPP involves the reaction of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide(4-chlorophenyl)-3-phenylpropanamide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by recrystallization. The yield of MCPP is typically around 50%.
科学的研究の応用
MCPP has been the subject of scientific research due to its potential applications in the field of medicine. One of the main areas of research is its potential as an analgesic, as it has been shown to have pain-relieving properties in animal models. MCPP has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, MCPP has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(11-6-16-4-2-1-3-5-16)21-18-9-7-17(8-10-18)20(24)22-12-14-25-15-13-22/h1-5,7-10H,6,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUNZKTXIKURQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)


![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)

![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)